Methyl 4-phenoxybenzoate
Overview
Description
Methyl 4-phenoxybenzoate is an organic compound with the molecular formula C14H12O3. It belongs to the class of benzoates and is characterized by a phenoxy group attached to the benzene ring. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and agriculture .
Scientific Research Applications
Methyl 4-phenoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
Target of Action
Methyl 4-phenoxybenzoate, a derivative of 3-phenoxybenzoic acid, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and induces a cellular response . It also activates glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end-products in the body.
Biochemical Pathways
The activation of PPAR-γ by this compound can lead to the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The activation of glucokinase enhances glucose metabolism, contributing to the maintenance of blood glucose levels . By inhibiting protein glycation, this compound may help prevent the accumulation of harmful protein aggregates in the body .
Pharmacokinetics
Similar compounds such as methyl 3,4-dihydroxybenzoate (mdhb) have been found to exhibit fast absorption, high systemic clearance, and a short half-life . MDHB also has an oral bioavailability of 23% , suggesting that a significant portion of the compound can be absorbed and utilized by the body after oral administration.
Result of Action
The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially benefiting conditions such as diabetes . The inhibition of protein glycation may also provide protective effects against age-related diseases and complications of diabetes .
Biochemical Analysis
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-phenoxybenzoate is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-phenoxybenzoate can be synthesized through the esterification of 4-phenoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the following steps:
- Preparation of 4-phenoxybenzoic acid by reacting phenol with p-chlorobenzoic acid in the presence of a base such as sodium hydroxide .
- Esterification of 4-phenoxybenzoic acid with methanol under acidic conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonic acid derivatives.
Comparison with Similar Compounds
- Methyl 3-phenoxybenzoate
- Methyl 2-phenoxybenzoate
- 4-phenoxybenzoic acid
Comparison: Methyl 4-phenoxybenzoate is unique due to the position of the phenoxy group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to methyl 3-phenoxybenzoate and methyl 2-phenoxybenzoate, the 4-position allows for different substitution patterns and interactions with molecular targets. Additionally, the ester group in this compound provides distinct properties compared to the free acid form in 4-phenoxybenzoic acid .
Properties
IUPAC Name |
methyl 4-phenoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLYEKPSHVLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345858 | |
Record name | Methyl 4-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21218-94-0 | |
Record name | Methyl 4-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21218-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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